molecular formula C16H23ClN2S B12735324 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride CAS No. 131028-63-2

1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride

Cat. No.: B12735324
CAS No.: 131028-63-2
M. Wt: 310.9 g/mol
InChI Key: RRGPXCRJWVVWRE-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((5-phenylpentyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

131028-63-2

Molecular Formula

C16H23ClN2S

Molecular Weight

310.9 g/mol

IUPAC Name

5-methyl-4-(5-phenylpentylsulfanylmethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C16H22N2S.ClH/c1-14-16(18-13-17-14)12-19-11-7-3-6-10-15-8-4-2-5-9-15;/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,17,18);1H

InChI Key

RRGPXCRJWVVWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCCCCC2=CC=CC=C2.Cl

Origin of Product

United States

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